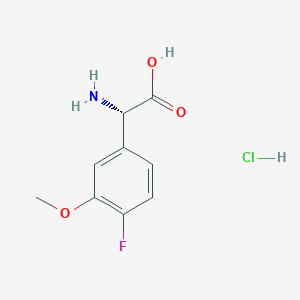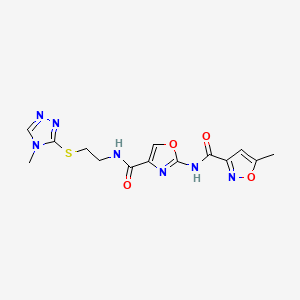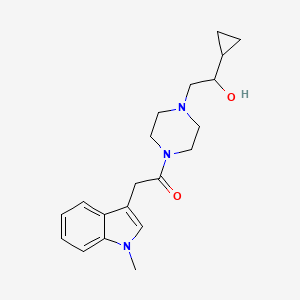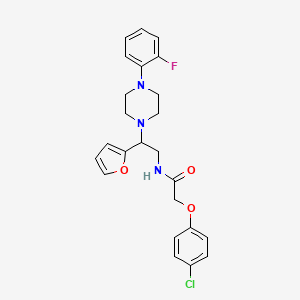
2-(5-Cyclobutylpyridin-2-yl)acetic acidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Cyclobutylpyridin-2-yl)acetic acid hydrochloride (2-CBPA-HCl) is a cyclic organic compound that has a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 207.6 g/mol. 2-CBPA-HCl has been used in many laboratory experiments to study various biochemical and physiological processes. It is a versatile compound that can be used in both in vitro and in vivo experiments.
Aplicaciones Científicas De Investigación
Pharmacological Applications Compounds similar to 2-(5-Cyclobutylpyridin-2-yl)acetic acid hydrochloride have been explored for their pharmacological profiles. For instance, a study on a new pyrrolizine derivative, 2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid (ML 3000), demonstrated dual inhibition of the enzymes cyclo-oxygenase and 5-lipoxygenase. This compound exhibited antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activities without causing gastrointestinal damage, highlighting the therapeutic potential of acetic acid derivatives in inflammation and pain management Laufer, S., Tries, S., Augustin, J., & Dannhardt, G. (1994). Arzneimittel-Forschung.
Organic Synthesis and Catalysis In the realm of organic chemistry, acetic acid derivatives are utilized in synthetic methodologies and catalysis. A study demonstrated the selective dimerization of arylalkynes to (E)-1,4-diaryl enynes using a ruthenium-based catalyst system in acetic acid, showcasing a method for constructing complex organic structures with high stereoselectivity Bassetti, M., Pasquini, C., Raneri, A., & Rosato, D. (2007). The Journal of Organic Chemistry.
Anticancer Research Research into the synthesis of potential anticancer agents involves the use of pyridine derivatives, which are structurally related to 2-(5-Cyclobutylpyridin-2-yl)acetic acid hydrochloride. For example, pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, synthesized from 4-hydroxypyridine derivatives, were evaluated for their effects on the proliferation of cultured L1210 cells and the survival of mice bearing P388 leukemia, indicating the role of pyridine derivatives in developing new anticancer therapies Temple, C., Wheeler, G. P., Comber, R., Elliott, R. D., & Montgomery, J. (1983). Journal of Medicinal Chemistry.
Material Science and Chemistry The structural and chemical properties of pyridine derivatives are also of interest in material science and chemistry. For instance, the crystal structure analysis of a pyridine herbicide provides insights into intermolecular interactions and the formation of three-dimensional networks, which can inform the design of new materials with specific properties Park, H., Choi, M. Y., Kwon, E., & Kim, T. H. (2016). Acta Crystallographica Section E: Crystallographic Communications.
Mecanismo De Acción
Target of Action
Mode of Action
As a biochemical reagent, it is likely to interact with its targets to induce changes at the molecular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(5-Cyclobutylpyridin-2-yl)acetic acid hydrochloride . .
Propiedades
IUPAC Name |
2-(5-cyclobutylpyridin-2-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)6-10-5-4-9(7-12-10)8-2-1-3-8;/h4-5,7-8H,1-3,6H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMGJBFXAMTRCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CN=C(C=C2)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Cyclobutylpyridin-2-yl)acetic acidhydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-ethylsulfanylphenyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2783462.png)



amine hydrochloride](/img/structure/B2783471.png)


![6-(7-Azabicyclo[2.2.1]heptan-7-yl)-7H-purine](/img/structure/B2783476.png)

![(E)-1-(2-(benzyloxy)-5-chlorophenyl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)prop-2-en-1-one](/img/structure/B2783479.png)

